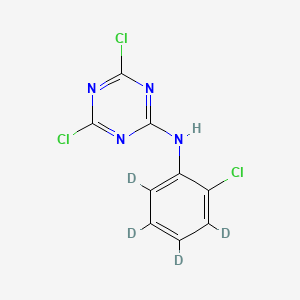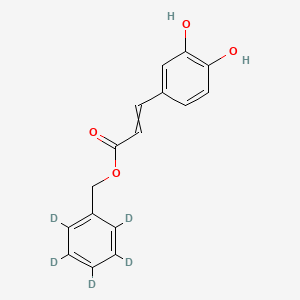
Caffeic Acid Benzyl Ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeic Acid Benzyl Ester-d5: is a deuterated analog of caffeic acid benzyl ester, a natural phenolic compound found in various plants. This compound has gained significant attention due to its potential therapeutic and industrial applications. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caffeic Acid Benzyl Ester-d5 can be synthesized through a one-pot process involving the reaction of 3,4-dihydroxybenzaldehyde with Meldrum’s acid to form malonic acid mono-esters. These esters then react with deuterated benzyl alcohol to afford the desired ester in good yield .
Industrial Production Methods: The industrial production of this compound involves the large-scale preparation of raw materials and the optimization of reaction conditions to ensure high yield and purity. This process typically includes the use of deuterated solvents and reagents to maintain the deuterium labeling throughout the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Caffeic Acid Benzyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced esters and alcohols.
Substitution: Formation of substituted esters and ethers.
Applications De Recherche Scientifique
Caffeic Acid Benzyl Ester-d5 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of phenolic compounds.
Biology: Employed in metabolic studies to trace the pathways of caffeic acid derivatives in biological systems.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties
Industry: Utilized in the development of new materials and products with enhanced stability and performance due to the presence of deuterium.
Mécanisme D'action
The mechanism of action of Caffeic Acid Benzyl Ester-d5 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . Additionally, it can modulate the activity of enzymes involved in oxidative stress and cellular metabolism, thereby exerting its antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar biological activities.
Caffeic Acid Methyl Ester: A methyl ester derivative with comparable antioxidant properties.
Caffeic Acid Ethyl Ester: An ethyl ester derivative known for its anti-inflammatory effects.
Uniqueness: Caffeic Acid Benzyl Ester-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
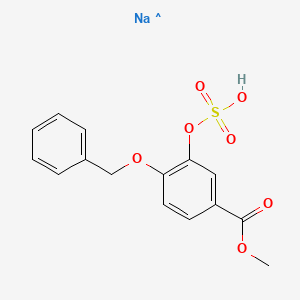
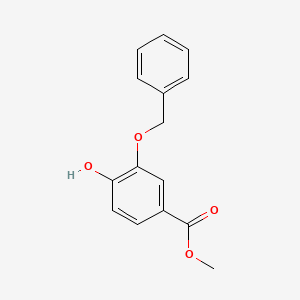
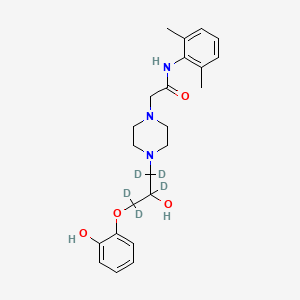

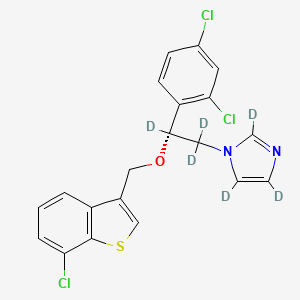



![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
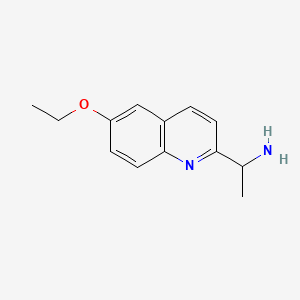
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
